molecular formula C11H14FN3O B1444889 4-(2-Fluorophenyl)piperazine-1-carboxamide CAS No. 1179087-17-2

4-(2-Fluorophenyl)piperazine-1-carboxamide

Cat. No.: B1444889
CAS No.: 1179087-17-2
M. Wt: 223.25 g/mol
InChI Key: WJSATJQEGZSNLD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14FN3O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The presence of a fluorophenyl group and a carboxamide group in its structure makes it a compound of interest in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenyl)piperazine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is crucial for cognitive functions. Additionally, this compound interacts with oxidative stress parameters, potentially mitigating oxidative damage in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of acetylcholine receptors, leading to altered gene expression and cellular metabolism. This compound has been observed to enhance cognitive functions by improving memory and learning capabilities in animal models . Furthermore, it may affect cellular metabolism by reducing oxidative stress, thereby protecting cells from damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cognitive functions. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and continuous protection against oxidative stress . In vivo studies indicate that the compound’s effects on cognitive functions are maintained over extended periods, suggesting its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and oxidative damage. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and oxidative stress-related enzymes, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active metabolites that contribute to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst. One common method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both a fluorophenyl group and a carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSATJQEGZSNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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